molecular formula C8H10N2O2 B111592 (S)-3-Amino-3-(pyridin-3-yl)propanoic acid CAS No. 129043-04-5

(S)-3-Amino-3-(pyridin-3-yl)propanoic acid

Cat. No. B111592
CAS RN: 129043-04-5
M. Wt: 166.18 g/mol
InChI Key: QOTCEJINJFHMLO-ZETCQYMHSA-N
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Description

“(S)-3-Amino-3-(pyridin-3-yl)propanoic acid” is a compound that belongs to the class of pyridines . The molecular formula of this compound is C8H9NO2 . It is also known by other names such as 3-Pyridinepropionic acid, 3-(3-Pyridyl)propionic acid, 3-pyridinepropanoic acid, and 3-pyridin-3-ylpropanoic acid .


Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported via the remodeling of (Aza)indole/Benzofuran skeletons . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .


Molecular Structure Analysis

The molecular structure of “(S)-3-Amino-3-(pyridin-3-yl)propanoic acid” can be represented by the InChI code: InChI=1S/C8H9NO2/c10-8(11)4-3-7-2-1-5-9-6-7/h1-2,5-6H,3-4H2,(H,10,11) . The Canonical SMILES string for this compound is: C1=CC(=CN=C1)CCC(=O)O .


Chemical Reactions Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported via the remodeling of (Aza)indole/Benzofuran skeletons . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .


Physical And Chemical Properties Analysis

The molecular weight of “(S)-3-Amino-3-(pyridin-3-yl)propanoic acid” is 151.16 g/mol . The compound has 4 hydrogen bond donor count and 4 hydrogen bond acceptor count . The rotatable bond count for this compound is 3 .

Scientific Research Applications

Synthesis of β-hydroxy-α-amino Acid

The chiral β-hydroxy-α-amino acid, a derivative of (S)-3-amino-3-(pyridin-3-yl)propanoic acid, is crucial in the synthesis of various drug candidates. Efficient fermentation processes using recombinant E. coli and the stabilities of enzymes involved in the synthesis have been improved significantly, enhancing yield and purity of the final product (Goldberg et al., 2015).

Enzymatic Preparation for Antidiabetic Drug Synthesis

The (S)-amino acid form of (S)-3-amino-3-(pyridin-3-yl)propanoic acid is a key intermediate in the synthesis of an antidiabetic drug. It can be prepared using an enzymatic route involving amino acid oxidase and aminotransferase, yielding high enantiomeric excess and isolated yield, demonstrating its potential in pharmaceutical manufacturing (Chen et al., 2011).

Application in Platinum(II) Complexes

This compound is used to create trans-Pt(II) complexes with potential thermoactivatable properties for anticancer applications. The study of these complexes included their stability, reactivity, and antiproliferative activity, indicating their potential as therapeutic agents (Cabrera et al., 2019).

Role in Metal Analyses

Methyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride, a derivative, has been used as an ion-pairing reagent for the separation and determination of common metal ions in pharmaceutical and environmental samples. This showcases its utility in analytical chemistry for metal analyses (Belin & Gülaçar, 2005).

Synthesis of Anticancer Compounds

Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate, derived from (S)-3-amino-3-(pyridin-3-yl)propanoic acid, has been synthesized and tested for its anti-cancer activity against gastric cancer cell lines. This highlights its potential in developing new anticancer therapies (Liu et al., 2019).

Future Directions

The application of the ring cleavage methodology reaction has been used for the synthesis of analogs of various bioactive pyridines . This methodology further provided a privileged pyridine scaffold containing biologically relevant molecules and direct drug/natural product conjugation with ethyl 2-methyl nicotinate . This suggests potential future directions in the synthesis of bioactive pyridines.

properties

IUPAC Name

(3S)-3-amino-3-pyridin-3-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c9-7(4-8(11)12)6-2-1-3-10-5-6/h1-3,5,7H,4,9H2,(H,11,12)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOTCEJINJFHMLO-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)[C@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-Amino-3-(pyridin-3-yl)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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